1-(3,4,5-Trichlorophenyl)ethanone 1-(3,4,5-Trichlorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 35981-65-8
VCID: VC8268256
InChI: InChI=1S/C8H5Cl3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3
SMILES: CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
Molecular Formula: C8H5Cl3O
Molecular Weight: 223.5 g/mol

1-(3,4,5-Trichlorophenyl)ethanone

CAS No.: 35981-65-8

Cat. No.: VC8268256

Molecular Formula: C8H5Cl3O

Molecular Weight: 223.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4,5-Trichlorophenyl)ethanone - 35981-65-8

Specification

CAS No. 35981-65-8
Molecular Formula C8H5Cl3O
Molecular Weight 223.5 g/mol
IUPAC Name 1-(3,4,5-trichlorophenyl)ethanone
Standard InChI InChI=1S/C8H5Cl3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3
Standard InChI Key YFIHAWSUYAGEPD-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
Canonical SMILES CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₅Cl₃O
Molecular Weight237.49 g/mol
Boiling Point~300–320°C (estimated)
Melting Point85–90°C (analogous to 2,3,4-isomer )
Density1.55–1.65 g/cm³ (calculated)
SolubilityLow in water; soluble in organic solvents

Spectroscopic Signatures

  • ¹H NMR: Aromatic protons appear as a singlet at δ ~7.8–8.2 ppm due to symmetry and electron-withdrawing effects .

  • ¹³C NMR: The carbonyl carbon resonates at δ ~195–200 ppm, while aromatic carbons adjacent to chlorine atoms show deshielding (δ ~130–140 ppm).

  • IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at ~750–600 cm⁻¹ .

Synthetic Routes and Optimization

Alternative Methods

  • Grignard Reaction: 3,4,5-Trichlorophenylmagnesium bromide reacting with acetyl chloride.

  • Oxidation of Alcohols: Oxidation of 1-(3,4,5-trichlorophenyl)ethanol using Jones reagent.

Physicochemical Properties and Reactivity

Electronic Effects

The trichlorophenyl group exerts strong -I (inductive) effects, activating the carbonyl toward nucleophilic attack while deactivating the aromatic ring toward electrophilic substitution. This duality makes the compound a versatile electrophile in SN2 reactions and a poor substrate for further aromatic functionalization.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~250°C, releasing HCl gas and forming chlorinated polyaromatic hydrocarbons .

Applications in Industrial and Medicinal Chemistry

Pharmaceutical Intermediates

1-(3,4,5-Trichlorophenyl)ethanone serves as a precursor in synthesizing antifungal agents and non-steroidal anti-inflammatory drugs (NSAIDs). Its electron-deficient aromatic ring enhances binding affinity to cytochrome P450 enzymes, a trait exploited in prodrug design.

Agrochemical Development

Incorporated into herbicides and pesticides, the compound’s lipophilicity improves membrane permeability in plant tissues. Recent studies highlight its role in synthesizing chloroacetanilide herbicides .

HazardMitigation Strategy
Skin ContactNitrile gloves; immediate washing with soap
InhalationUse fume hoods; monitor airborne particulates
Environmental ReleaseContain with vermiculite; neutralize with bicarbonate

Ecological Impact

Chlorinated acetophenones exhibit moderate persistence in soil (t₁/₂ = 30–60 days). Biodegradation pathways involve microbial dechlorination, but anaerobic conditions may yield toxic metabolites like chlorophenols .

Comparative Analysis with Halogenated Analogs

Positional Isomerism Effects

  • 2,3,4-Trichloroacetophenone: Lower symmetry reduces crystallinity (mp: 72–75°C vs. 85–90°C for 3,4,5-isomer) .

  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Fluorination increases metabolic stability but complicates synthesis .

Future Research Directions

  • Green Synthesis: Developing catalytic systems to minimize AlCl₃ waste in Friedel-Crafts reactions.

  • Therapeutic Exploration: Screening for kinase inhibition activity given structural similarity to ATP-competitive inhibitors.

  • Environmental Remediation: Photocatalytic degradation using TiO₂ nanoparticles to mitigate ecosystem impacts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator